molecular formula C6H5Br2N B1301971 2,5-Dibromo-4-methylpyridine CAS No. 3430-26-0

2,5-Dibromo-4-methylpyridine

Cat. No. B1301971
CAS RN: 3430-26-0
M. Wt: 250.92 g/mol
InChI Key: WWJLJUAHQHXDGM-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methylpyridine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound with the formula C6H4Br2N. It is characterized by the presence of a pyridine ring substituted with two bromine atoms at the 2 and 5 positions, and a methyl group at the 4 position. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of metal-complexing molecular rods and as an intermediate in various chemical reactions .

Synthesis Analysis

The synthesis of 2,5-dibrominated pyridine derivatives has been explored through various methods. One efficient approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or alkyl-substituted variants, leading to the formation of 5-brominated 2,2'-bipyridines with high yields ranging from 70 to 90% . Another method reported the selective synthesis of 5,5'-dibromo-2,2'-bipyridine through direct bromination of 2,2'-bipyridine hydrobromide salt, as well as radical decarboxylative bromination of corresponding acid chlorides . Additionally, selective monolithiation of 2,5-dibromopyridine has been achieved, with the selectivity of the lithiation at the 2 or 5 position being influenced by the solvent and concentration used .

Molecular Structure Analysis

The molecular structure of compounds related to 2,5-dibromo-4-methylpyridine has been elucidated using various spectroscopic methods and X-ray diffraction techniques. For instance, the structure of a related compound, 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid dithiocyanate monohydrate, was determined to be monoclinic with specific lattice parameters, and the stability of the lattice was attributed to intra and intermolecular stack formation between aromatic rings and carboxylic groups .

Chemical Reactions Analysis

The reactivity of dibromopyridine derivatives in chemical reactions has been extensively studied. For example, 2,4-dibromopyridine undergoes regioselective Suzuki cross-coupling reactions to yield 4-bromo-2-carbon substituted pyridines, a process that is facilitated by palladium catalysis . The reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine has also been examined, which is relevant to the study of brominated pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dibromo-4-methylpyridine can be inferred from related compounds. For instance, poly(2,2'-bipyridine-5,5'-diyl), synthesized from 5,5'-dibromo-2,2'-bipyridine, exhibits physical and electrically conducting properties similar to those of poly(2,5-pyridinediyl) and can form complexes with Fe2+ and Ru2+ . The crystal structure and properties of 2-amino-5-methylpyridine hydrochloride and hydrobromide salts provide insights into the intermolecular interactions and stability of brominated pyridine salts . Additionally, the synthesis and characterization of 2-aminopyridinium(2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium)tetrabromocuprate(II) reveal the formation of hydrogen-bonded structures and weak antiferromagnetic exchange interactions, which are important for understanding the magnetic and thermal properties of brominated pyridine derivatives .

Scientific Research Applications

  • Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

    • Field : Medicinal and Pharmaceutical Chemistry .
    • Application Summary : This compound is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
    • Method of Application : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including the use of 2,5-Dibromo-4-methylpyridine .
    • Results : The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps .
  • Preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine

    • Field : Organic Chemistry .
    • Application Summary : 2,5-Dibromo-4-methylpyridine is used in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine .
    • Method of Application : The preparation involves a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .
    • Results : The specific results or outcomes of this application are not detailed in the source .
  • Synthesis of 2-(2-Hydroxyethylsulfanyl)-4-(4-Fluorophenyl)-5-(2-Aminopyridin-4-yl)Imidazole

    • Field : Medicinal and Pharmaceutical Chemistry .
    • Application Summary : This compound is used in the synthesis of 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole . This molecule is a potent inhibitor of p38α mitogen-activated protein kinase .
    • Method of Application : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including the use of 2,5-Dibromo-4-methylpyridine .
    • Results : The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps .
  • Preparation of Methoxy-2-(2-Pyridyl)Indoles

    • Field : Organic Chemistry .
    • Application Summary : 2,5-Dibromo-4-methylpyridine is used in the preparation of methoxy-2-(2-pyridyl)indoles .
    • Method of Application : The preparation involves a series of reactions .
    • Results : The specific results or outcomes of this application are not detailed in the source .

Safety And Hazards

“2,5-Dibromo-4-methylpyridine” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes . Use of personal protective equipment, such as dust masks type N95 (US), eyeshields, and gloves, is recommended .

properties

IUPAC Name

2,5-dibromo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJLJUAHQHXDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370308
Record name 2,5-Dibromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-4-methylpyridine

CAS RN

3430-26-0
Record name 2,5-Dibromo-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-26-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromo-4-methylpyridine
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Synthesis routes and methods I

Procedure details

2-Amino-5-bromo-4-methylpyridine (2.0 g, 10.7 mmol) was dissolved in 48% aqueous HBr (14 mL, 123 mmol) and cooled to 2° C. in a salt/ice bath. Bromine (1.65 mL, 32.1 mmol) was added dropwise keeping the internal temperature below 2° C. A solution of sodium nitrite (3.69 g, 53.5 mmol) in water (5 mL) was added keeping the internal temperature below 5° C. and stirred for 1 h between 0° C. and 5° C. The pH was adjusted to ˜13 by slow addition with cooling of 50% NaOH (aq). After warming to r.t. the reaction was extracted with ether, the organics were dried over MgSO4 and concentrated to give a brown oil. Flash chromatography on silica gel eluting with 5% ether/hexane gave the product as a white solid (1.83 g, 7.29 mmol, 68%). MS [M+H]+: 251.9; tR=2.3 min. (method 1)
Quantity
2 g
Type
reactant
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Quantity
14 mL
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1.65 mL
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3.69 g
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Quantity
5 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
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Name
ether hexane
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0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
68%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KK Bhasin, S Singh, H Kumar, SK Mehta - Journal of Organometallic …, 2010 - Elsevier
The present work reports an efficient one-pot synthesis of symmetrical pyridyl monoselenides by the reaction of bromo-/iodopyridines with the isopropylmagnesium chloride, i PrMgCl …
Number of citations: 17 www.sciencedirect.com
O Mammoliti, A Palisse, C Joannesse… - Journal of Medicinal …, 2021 - ACS Publications
Mounting evidence from the literature suggests that blocking S1P2 receptor (S1PR2) signaling could be effective for the treatment of idiopathic pulmonary fibrosis (IPF). However, only a …
Number of citations: 13 pubs.acs.org
G Zotti, S Zecchin, G Schiavon, A Berlin… - Chemistry of …, 1999 - ACS Publications
Anodic coupling of 5,5‘-bis(3,4-(ethylenedioxy)thien-2-yl)-2,2‘-bipyridine has produced a new ion-coordinating polyconjugated polymer as thin films on electrodes. The polymer has …
Number of citations: 55 pubs.acs.org
RT Skerlj, D Bogucki, GJ Bridger - Synlett, 2000 - thieme-connect.com
Facile Cyanomethylation of Bromopyridines by Nucleophilic Substitution with Lithioacetonitrile Page 1 1488 LETTER Synlett 2000, No. 10, 1488–1490 ISSN 0936-5214 © Thieme …
Number of citations: 19 www.thieme-connect.com
W Chang, Y Chen, S Lu, H Jiao, Y Wang, T Zheng… - Chem, 2022 - cell.com
An ideal way to synthesize multi-substituted arenes is the selective installation of any group on any position of aromatic rings with any substituent. However, reactant-controlled selective …
Number of citations: 11 www.cell.com

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